

# The Discovery and Development of ANT431: A Novel Metallo-β-Lactamase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics.[1][2] Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum carbapenem-hydrolyzing capabilities and the lack of clinically available inhibitors.[1][3] In response to this urgent medical need, **ANT431** was discovered as a novel MBL inhibitor that potentiates the activity of carbapenems, such as meropenem (MEM), against a wide range of MBL-producing CRE.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **ANT431**.

## **Discovery and Rationale**

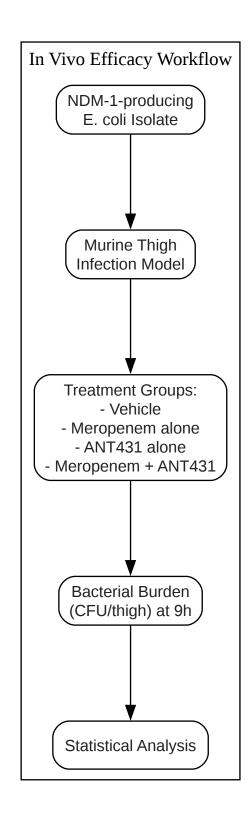
The primary strategy behind the development of **ANT431** was to identify a compound capable of specifically inhibiting MBLs, thereby restoring the efficacy of existing carbapenem antibiotics. [1] Infections caused by CRE are increasingly prevalent and represent a major challenge in clinical practice due to high rates of treatment failure.[1][2] While inhibitors for serine-β-lactamases (SBLs) exist, there is a critical gap in therapeutic options for MBL-producing pathogens.[1] **ANT431** emerged from a discovery program aimed at identifying small molecules that could effectively inhibit a broad range of MBLs, particularly the New Delhi metallo-β-lactamase 1 (NDM-1), which has spread globally.[1][2]



# **Mechanism of Action**

**ANT431** functions as a specific, competitive inhibitor of MBLs.[1] These zinc-dependent enzymes are responsible for the hydrolysis and inactivation of carbapenem antibiotics in the periplasmic space of Gram-negative bacteria.[1][4] By binding to the active site of MBLs, **ANT431** prevents the degradation of carbapenems, allowing them to exert their bactericidal activity on the bacterial cell wall.[1]





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### References

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